molecular formula C4H5ClN4O B113444 2,6-Diamino-4-chloropyrimidine 1-oxide CAS No. 35139-67-4

2,6-Diamino-4-chloropyrimidine 1-oxide

Cat. No.: B113444
CAS No.: 35139-67-4
M. Wt: 160.56 g/mol
InChI Key: DOYINGSIUJRVKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diamino-4-chloropyrimidine 1-oxide can be synthesized through the N-oxidation of 2,6-diamino-4-chloropyrimidine. This reaction typically involves the use of hydrogen peroxide (H2O2) in an ethanol solution at 50°C . Spinel chromite nanocatalysts, such as CoCr2O4, have been shown to promote this synthesis efficiently, achieving a yield of 95.6% within 90 minutes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of green and efficient catalysts like spinel chromites suggests potential scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-chloropyrimidine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Diamino-4-chloropyrimidine 1-oxide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-4-chloropyrimidine 1-oxide is unique due to its specific structure and its role as an impurity in Minoxidil. This distinguishes it from other similar compounds that may not have the same applications or properties .

Properties

IUPAC Name

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYINGSIUJRVKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N)N=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801204863
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34960-71-9, 35139-67-4
Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Record name 35139-67-4
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Record name 6-Chloro-2,3-dihydro-3-hydroxy-2-imino-4-pyrimidinamine
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Record name 2,4-Diamino-6-chloropyrimidine-3-oxide
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Record name 4-Pyrimidinamine, 6-chloro-2,3-dihydro-3-hydroxy-2-imino
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Record name 6-Chloropyrimidine-2,4-diamine 3-oxide
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Synthesis routes and methods I

Procedure details

1.5 g (10 mmoles) of 2,6-diamino-4-chloropyrimidine are dissolved in 20 ml of anhydrous tetrahydrofuran. A mixture of 10 ml of acetic acid and 2 ml of a 70% aqueous hydrogen peroxide solution is added in 30 minutes under stirring and reflux. The reaction mixture is boiled for four hours, evaporated in vacuo to third of its volume, and a 40% aqueous sodium hydroxide solution is added to the residue until reaching a pH value of 8. The mixture is allowed to stand in refrigerator for a night. The crystals are filtered, washed with water and dried. In this way 1.0 g (63%) of the aimed compound is obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

A 30 g. (0.15 mole) quantity of 4-chloro-2,6-diaminopyrimidine is dissolved in 600 ml. of hot 3A alcohol, the solution cooled to 0°-10° C. and 41.8 g. (0.24 mole) of m-chloroperbenzoic acid is added. The mixture is held at 0°-10° C. for 4 hours and filtered. The solid is shaken for 2 hours in 0.24 mole of 10% sodium hydroxide and filtered. The solid is washed with water and dried to yield 19.3 g. of crude product. This product is extracted for 1 hour with 900 ml. of boiling acetonitrile to yield 14.8 g. (44.7% yield) of 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine, m.p. 193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 mol
Type
reactant
Reaction Step Three
Quantity
0.24 mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-4-chloropyrimidine 1-oxide
Reactant of Route 2
2,6-Diamino-4-chloropyrimidine 1-oxide
Reactant of Route 3
2,6-Diamino-4-chloropyrimidine 1-oxide
Reactant of Route 4
2,6-Diamino-4-chloropyrimidine 1-oxide
Reactant of Route 5
2,6-Diamino-4-chloropyrimidine 1-oxide
Reactant of Route 6
2,6-Diamino-4-chloropyrimidine 1-oxide

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